

A Comparative Guide to Ibrutinib Racemate Quantification Methods

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Compound of Interest

Compound Name: Ibrutinib Racemate
CAS No.: 936563-87-0; 936563-96-1;
936563-96-1
Cat. No.: B2628112

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The accurate quantification of ibrutinib and its enantiomers is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality of pharmaceutical formulations. As a chiral drug, the differential pharmacological and toxicological profiles of its R and S-enantiomers necessitate stereoselective analytical methods. This guide provides a comparative overview of various analytical techniques for the quantification of **ibrutinib racemate**, with a focus on their performance, supported by experimental data.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for ibrutinib quantification depends on the specific requirements of the study, such as the required sensitivity, the matrix of the sample, and the need for enantiomeric separation. The following table summarizes the performance characteristics of commonly employed methods.

Method	Linearity Range	LLOQ	Accuracy (%)	Precision (% RSD)	Matrix	Enantioselectivity
LC-MS/MS	0.5 - 48 ng/mL[1][2]	0.5 ng/mL[1][2]	Intra-day & Inter-day < 15% deviation[1]	Intra-day & Inter-day < 15%	Human Plasma	No (achiral)
LC-MS/MS	1 - 600 ng/mL	1 ng/mL	Recovery: 99.28% - 102.8%	< 8.5%	Human Plasma	No (achiral)
UHPLC-MS/MS	0.5 - 30 ng/mL	0.5 ng/mL	Not explicitly stated	Intra-day & Inter-day precision met guidelines	CSF	No (achiral)
HPLC-UV	10 - 500 ng/mL	10 ng/mL	-4.4% to 8.6%	Intra-day: 4.0-6.6%, Inter-day: 2.6-7.7%	Human Plasma	No (achiral)
Electrokinetic Chromatography	Not explicitly stated	Detects 0.1% enantiomeric impurity	Not explicitly stated	Not explicitly stated	Pharmaceutical Formulation	Yes
Chiral HPLC	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not explicitly stated	Not explicitly stated	Yes

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ibrutinib in Human Plasma

- **Sample Preparation:** Protein precipitation is a common method for extracting ibrutinib from plasma samples. A specific protocol involves the addition of acetonitrile to the plasma sample, followed by vortexing and centrifugation to precipitate proteins. The supernatant is then collected for analysis. Another method utilizes liquid-liquid extraction with ethyl acetate.
- **Chromatography:** Reversed-phase chromatography is typically employed.
 - **Column:** A C18 column (e.g., Symmetry C18, 75 mm × 4.6 mm, 3.5 μm) is often used.
 - **Mobile Phase:** A gradient elution with a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., 0.1% formic acid) is common.
 - **Flow Rate:** A typical flow rate is around 0.4 - 0.7 mL/min.
- **Mass Spectrometry:**
 - **Ionization:** Electrospray ionization (ESI) in positive ion mode is generally used.
 - **Detection:** Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for ibrutinib and an internal standard (e.g., apixaban or Ibrutinib-D5). For ibrutinib, a common transition is m/z 441.2 → 55.01.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Ibrutinib in Human Plasma

- **Sample Preparation:** Solid-phase extraction is used to extract ibrutinib from plasma samples.
- **Chromatography:**
 - **Column:** A C18 column (e.g., Capcell Pack C18 MG II, 250 × 4.6 mm) is used.
 - **Mobile Phase:** An isocratic mobile phase consisting of acetonitrile and a phosphate buffer (e.g., 0.5% monopotassium phosphate, pH 3.0) in a 52:48 (v/v) ratio is employed.
 - **Flow Rate:** A flow rate of 1.0 mL/min is maintained.
- **Detection:** UV detection is performed at a wavelength of 260 nm.

Enantioselective Electrokinetic Chromatography

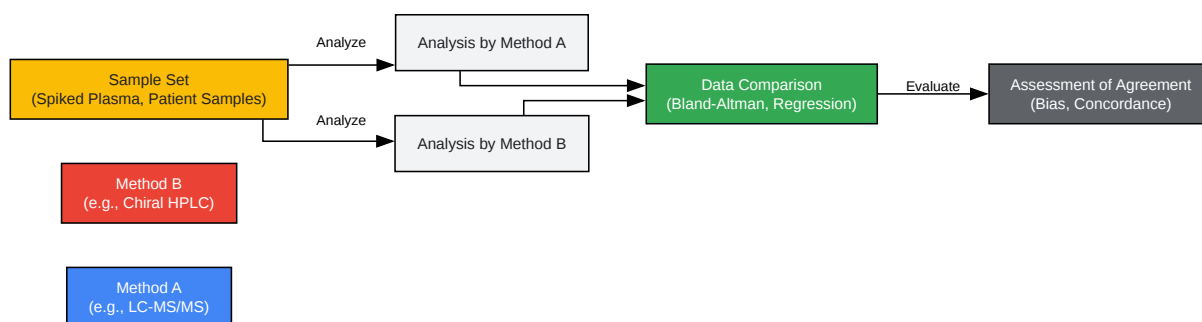
- **Methodology:** This technique utilizes a chiral selector mixed with the background electrolyte to achieve enantiomeric separation.
- **Chiral Selector:** Cyclodextrins (CDs), such as sulfated- γ -CD (S- γ -CD), are effective chiral selectors. The addition of a chiral ionic liquid can further enhance enantioresolution.
- **Buffer:** A formate buffer at pH 3.0 is used.
- **Separation:** The separation of enantiomers is achieved in a short analysis time, for instance, 4.2 minutes with an enantioresolution of 1.5 using a single CD system.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

- **Methodology:** Chiral HPLC employs a chiral stationary phase (CSP) to separate enantiomers.
- **Column:** A Chiral-pack-IC column is used for the enantio-separation of ibrutinib.
- **Mobile Phase:** A normal-phase mobile phase composed of n-Hexane and ethanol (55:45, v/v) with additives like 0.1% Diethylamine and 0.3% trifluoroacetic acid is used.
- **Flow Rate:** The flow rate is maintained at 0.9 mL/min.
- **Detection:** UV detection is carried out at 260 nm.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of different analytical methods for **ibrutinib racemate** quantification. This process ensures that different methods produce comparable and reliable results.



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Caption: General workflow for cross-validating two analytical methods.

This guide provides a foundational comparison of analytical methods for **ibrutinib racemate** quantification. The choice of method should be guided by the specific analytical needs, available instrumentation, and regulatory requirements. For novel methods or when transferring methods between laboratories, a thorough cross-validation as depicted in the workflow is essential to ensure data integrity and consistency.

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References

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